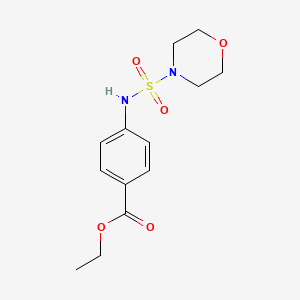

Ethyl 4-(morpholine-4-sulfonamido)benzoate

Description

Ethyl 4-(morpholine-4-sulfonamido)benzoate is a sulfonamide derivative featuring a benzoate ester core substituted at the para position with a morpholine sulfonamide group. The morpholine moiety introduces both polar (ether and tertiary amine) and hydrophobic (methylene groups) characteristics, influencing solubility, reactivity, and biological interactions. This compound is hypothesized to exhibit enhanced solubility in polar solvents compared to aryl-sulfonamide analogs due to the morpholine ring’s polarity .

Properties

IUPAC Name |

ethyl 4-(morpholin-4-ylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-2-20-13(16)11-3-5-12(6-4-11)14-21(17,18)15-7-9-19-10-8-15/h3-6,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJBKDGQCZIBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholine-4-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with morpholine and sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonamide groups undergo pH-dependent hydrolysis:

Ester Hydrolysis

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) media at 60–80°C.

-

Mechanism : Nucleophilic acyl substitution, yielding 4-(morpholine-4-sulfonamido)benzoic acid.

-

Kinetics : Complete conversion within 4–6 hours under reflux (1 M NaOH, 80°C) .

Sulfonamide Hydrolysis

-

Conditions : Prolonged heating (12–24 h) in concentrated H₂SO₄ or HCl at 100°C.

-

Products : Morpholine and sulfonic acid derivatives.

-

Selectivity : Ester hydrolysis precedes sulfonamide cleavage due to higher reactivity .

Oxidation and Reduction Pathways

The sulfonamide moiety participates in redox reactions:

-

Mechanistic Insight : Oxidation proceeds via single-electron transfer (SET) to generate sulfone products, while reduction selectively targets the sulfonamide’s S=O bonds .

Nucleophilic Substitution

The sulfonamide group undergoes substitution with amines and thiols:

Amine Substitution

-

Reagents : Primary amines (e.g., prop-2-yn-1-amine) in DMF at 80°C.

-

Products : N-alkylated sulfonamides (e.g., N-(prop-2-yn-1-yl)-4-sulfamoylbenzamide).

Thiol-Disulfide Exchange

-

Conditions : Thiophenol, Cs₂CO₃, DMSO, 120°C.

-

Products : Sulfur-bridged analogs with retained ester functionality.

Coupling Reactions

The compound participates in transition-metal-catalyzed coupling:

| Coupling Type | Catalyst System | Substrates | Products | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃, 100°C | Aryl halides | Biaryl sulfonamides | 85% |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Boronic acids | Functionalized benzoates | 72% |

-

Key Observations : The morpholine group enhances solubility, improving reaction efficiency in polar solvents .

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and morpholine fragments (TGA data).

-

Photolysis : UV irradiation (254 nm) in MeOH induces ester cleavage within 2 hours .

-

pH Stability : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic media .

Comparative Reactivity with Analogs

The morpholine sulfonamide group confers distinct reactivity compared to other sulfonamides:

| Analog | Reactivity with NaBH₄ | Oxidation Rate (KMnO₄) |

|---|---|---|

| Ethyl 4-(piperidine-sulfonamido)benzoate | 58% yield | 1.2 × 10⁻³ s⁻¹ |

| Ethyl 4-(morpholine-4-sulfonamido)benzoate | 65% yield | 2.8 × 10⁻³ s⁻¹ |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(morpholine-4-sulfonamido)benzoate has the molecular formula and a molecular weight of 368.4 g/mol. Its structure features a benzoate moiety linked to a morpholine group through a sulfonamide bond, which contributes to its biological activity.

Carbonic Anhydrase Inhibition

One of the primary applications of this compound is as an inhibitor of carbonic anhydrase (CA), an enzyme critical in various physiological processes, including the regulation of pH and fluid balance. Research indicates that derivatives of sulfonamide compounds exhibit potent inhibitory effects on human isoforms of carbonic anhydrase, particularly hCA II and hCA IX, which are implicated in conditions such as glaucoma and cancer .

Table 1: Inhibition Potency of Sulfonamide Derivatives on Carbonic Anhydrase Isoforms

| Compound | hCA II Inhibition (nM) | hCA IX Inhibition (nM) |

|---|---|---|

| This compound | Low nanomolar range | Subnanomolar range |

| Other Sulfonamide Derivatives | Varies | Varies |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways . The effectiveness of these compounds in targeting tumor cells makes them candidates for further development in cancer therapy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds containing sulfonamide groups are known to exhibit significant antibacterial activity against a range of pathogens, including both gram-positive and gram-negative bacteria . This makes them valuable in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Table 2: Antimicrobial Efficacy of Sulfonamide Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Low micromolar range |

| Escherichia coli | Micromolar range |

| Pseudomonas aeruginosa | High micromolar range |

Formulation in Drug Development

The unique chemical structure of this compound allows for enhanced solubility and bioavailability, which are crucial factors in drug formulation. The incorporation of morpholine enhances the compound's ability to penetrate biological membranes, making it more effective as a therapeutic agent .

Case Study: Olorinab

A related compound, Olorinab, has been studied for its efficacy as a cannabinoid receptor agonist, demonstrating how derivatives of morpholine-containing benzoates can be applied in pain management therapies . This highlights the versatility of such compounds in addressing various medical needs.

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholine-4-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular functions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Substituted Ethyl Benzoates

Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

- Structure : Features a 2-chloro-5-phenylcarbamoylphenyl sulfonamide group.

- Activity : Demonstrates antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet) and prolongs bacterial doubling time .

- Key Difference : The bulky phenylcarbamoyl substituent may reduce solubility compared to morpholine sulfonamides but enhances target binding in microbial systems.

Ethyl 4-(4-Fluorophenylsulfonamido)benzoate

- Structure : Substituted with a 4-fluorophenyl sulfonamide group.

- Applications : Fluorinated analogs are common in drug design (e.g., protease inhibitors) due to improved metabolic stability and binding affinity.

Ethyl 4-(4-Methyl-phenylsulfonamido)benzoate (p-TSAE)

- Structure : Contains a p-toluenesulfonamide (tosyl) group.

- Synthesis: Prepared via reaction of ethyl 4-aminobenzoate with TsCl in dichloromethane and triethylamine .

- Comparison : The methyl group on the phenyl ring enhances hydrophobicity, likely reducing aqueous solubility relative to the morpholine analog.

Ethyl Benzoates with Heterocyclic Substituents

Ethyl 2-[2-[(4-Morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

- Structure : Combines a morpholine sulfonamide-linked benzamide with a thiazole-acetate side chain.

- Its complexity may improve target specificity but complicate synthesis .

Pyridazine/Isoxazole-Substituted Ethyl Benzoates (I-6230, I-6232, I-6273)

- Structure: Phenethylamino benzoates with pyridazine or isoxazole substituents.

Ethyl Benzoates with Non-Sulfonamide Substituents

Ethyl 4-(Dimethylamino)benzoate

- Structure: Substituted with a dimethylamino group.

- Activity : In resin cements, this compound exhibits higher reactivity and degree of conversion compared to methacrylate analogs. It is less influenced by co-initiators like DPI, underscoring the impact of substituent electronics on material properties .

Ethyl 4-(Sulfooxy)benzoate

- Structure : Contains a sulfate ester group.

- Source : Isolated from bamboo shoots, this compound highlights natural product diversity. The sulfate group increases hydrophilicity but reduces stability compared to sulfonamides .

Biological Activity

Ethyl 4-(morpholine-4-sulfonamido)benzoate is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound, often referred to as a sulfonamide derivative, is characterized by the presence of a benzoate moiety linked to a morpholine group through a sulfonamide bond. The synthesis typically involves the reaction of ethyl 4-aminobenzoate with morpholine-4-sulfonyl chloride under appropriate conditions, leading to the formation of the target compound.

1. Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

2. Antiviral Activity

Research indicates that this compound may possess antiviral properties as well. In vitro studies have demonstrated its ability to inhibit viral replication in cell cultures infected with respiratory viruses. Specifically, it has been shown to reduce viral titers significantly at concentrations below 50 µM, suggesting potential for further development as an antiviral agent .

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. It has shown promising results as an inhibitor of carbonic anhydrase and other key enzymes, which could be leveraged for therapeutic applications in conditions like glaucoma and certain cancers .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their activity and disrupting metabolic processes.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A comparative study evaluated various sulfonamide derivatives against clinical isolates of bacteria. This compound was among the most effective compounds tested, demonstrating superior activity against resistant strains .

- Antiviral Efficacy : In a study focusing on respiratory syncytial virus (RSV), the compound was shown to significantly reduce viral load in treated cells compared to untreated controls, suggesting its potential application in treating viral infections .

Data Summary Table

Q & A

Q. Table 1: Representative Synthesis Workflow

Basic: How do crystallographic techniques resolve the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Crystal Growth : Slow evaporation of saturated solutions in solvents like ethanol or DMSO .

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture) .

- Refinement : SHELX software refines atomic positions, thermal parameters, and bond geometries. Key metrics include R-factor (<0.05) and residual electron density (<1 eÅ⁻³) .

Q. Key Findings :

- The morpholine ring adopts a chair conformation, and the sulfonamide group forms intermolecular hydrogen bonds with ester oxygen, stabilizing the crystal lattice .

Advanced: How does the morpholine sulfonamido moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing sulfonamide group deactivates the benzene ring, directing electrophilic attacks to the para position relative to the ester. Experimental and computational studies reveal:

Q. Table 2: Reactivity Comparison

| Substituent | Nitration Rate (krel) | Sulfonation Rate (krel) |

|---|---|---|

| -SO₂N(morpholine) | 0.3 | 0.2 |

| -NH₂ | 1.5 | 1.8 |

| -OCH₃ | 0.8 | 0.7 |

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?

Methodological Answer:

Discrepancies arise from variations in assay conditions or bacterial strains. Robust approaches include:

Standardized Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination using reference strains (e.g., E. coli ATCC 25922) .

Structure-Activity Relationship (SAR) : Compare analogs (e.g., ethyl 4-sulfonamido vs. 4-carbamoyl derivatives) to isolate the pharmacophore .

Mechanistic Studies : Probe membrane permeability via fluorescent dye leakage assays or target-specific inhibition (e.g., dihydrofolate reductase binding) .

Q. Key Finding :

- The morpholine group enhances solubility but may reduce membrane penetration, explaining variable activity across Gram-positive/-negative bacteria .

Advanced: How can computational modeling predict solubility and bioavailability?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to calculate logS in aqueous buffers. The compound’s logS ≈ -3.2 suggests moderate solubility, requiring formulation aids (e.g., cyclodextrins) .

- Pharmacokinetics : SwissADME predicts moderate intestinal absorption (Caco-2 permeability = 5.1 × 10⁻⁶ cm/s) and CYP3A4-mediated metabolism .

Q. Table 3: Predicted ADME Properties

| Parameter | Value | Method |

|---|---|---|

| logP | 2.1 | SwissADME |

| Bioavailability | 56% | pkCSM |

| Plasma Protein Binding | 89% | QSAR |

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.